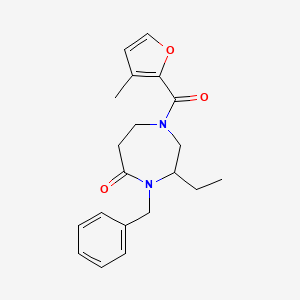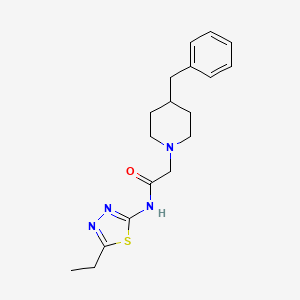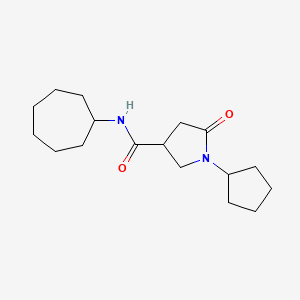![molecular formula C26H24N2O4 B5329179 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine, also known as MPAP, is a synthetic compound that has been developed for scientific research purposes. MPAP belongs to the class of compounds known as acrylamides, which have been shown to have a range of biological activities. In
Mechanism of Action
The mechanism of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine involves its selective activation of the D3 dopamine receptor. This activation leads to increased dopamine release in the brain, which in turn activates the reward system. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which further enhances its effects on the reward system.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce conditioned place preference, indicating its rewarding effects. This compound has also been shown to enhance cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine for lab experiments is its high selectivity for the D3 dopamine receptor, which allows for specific targeting of this receptor in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine. One area of focus is the potential therapeutic applications of this compound in the treatment of addiction and other neuropsychiatric disorders. Another area of focus is the development of new compounds based on the structure of this compound, which may have improved pharmacokinetic properties and greater selectivity for specific dopamine receptors. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and behavior.
Synthesis Methods
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine can be synthesized using a multi-step process that involves the coupling of 4-methylbenzoyl chloride and N-phenylacrylamide, followed by the addition of phenylalanine. The final product is then purified using column chromatography. The synthesis of this compound has been optimized to yield a high purity product that is suitable for scientific research.
Scientific Research Applications
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine has been shown to have a range of scientific research applications, particularly in the field of neuroscience. This compound has been used to study the role of dopamine receptors in the brain, as it has been shown to selectively activate the D3 dopamine receptor. This compound has also been used to study the effects of dopamine on the reward system in the brain, as well as its potential therapeutic applications in the treatment of addiction and other neuropsychiatric disorders.
properties
IUPAC Name |
2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-12-14-21(15-13-18)24(29)27-22(16-19-8-4-2-5-9-19)25(30)28-23(26(31)32)17-20-10-6-3-7-11-20/h2-16,23H,17H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBQWLPKMFBKI-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5329103.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5329113.png)
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5329118.png)


![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5329127.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5329133.png)
![2-{5-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5329158.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5329171.png)
![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)